N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

Übersicht

Beschreibung

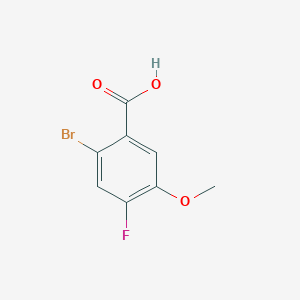

“N-(3-aminopropyl)-3-fluorobenzamide hydrochloride” is a type of organic compound. It likely contains an amine group (-NH2) attached to a propyl chain (a three-carbon chain), which is further connected to a benzamide group (a benzene ring attached to a carboxamide). The “3-fluoro” indicates the presence of a fluorine atom on the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(3-aminopropyl)methacrylamide hydrochloride, can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of various functional groups. The benzamide group would consist of a benzene ring (a hexagonal ring of carbon atoms) attached to a carboxamide group. The 3-fluoro indicates a fluorine atom attached to the third carbon in the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as N-(3-aminopropyl)methacrylamide hydrochloride, are solid at room temperature and have a melting point of 123-128°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Cationic Microgels

- Field : Polymer Science

- Application Summary : This compound is used in the synthesis of cationic microgels based on poly(N-isopropylmethacrylamide) .

- Methods : Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride was carried out to prepare microgels functionalized with primary amines .

- Results : Stable amine-laden microgels in the range from 160 to 950 nm in diameter with narrow size distributions were produced using reaction media with controlled salinity .

Preparation of Polyampholyte Copolymers

- Field : Polymer Chemistry

- Application Summary : This compound is used in the preparation of polyampholyte copolymers of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid .

- Methods : A series of polyampholytes was prepared by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid .

- Results : The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR, and used to extract reactivity ratios of 0.68 (APM) and 0.48 (AA) .

Gene Delivery

- Field : Biomedical Engineering

- Application Summary : This compound can be used in the preparation of copolymers and cross-linked miscellas for gene delivery .

- Methods : The compound is used to prepare copolymers and cross-linked miscellas, which can encapsulate and deliver genes to target cells .

- Results : The use of this compound in gene delivery systems can enhance the efficiency of gene transfer and expression .

Drug Delivery

- Field : Pharmaceutical Sciences

- Application Summary : This compound can be used in the preparation of copolymers and cross-linked miscellas for drug delivery .

- Methods : The compound is used to prepare copolymers and cross-linked miscellas, which can encapsulate and deliver drugs to target cells .

- Results : The use of this compound in drug delivery systems can enhance the efficiency of drug delivery and therapeutic efficacy .

Diagnostics Applications

- Field : Medical Diagnostics

- Application Summary : This compound can be used in the preparation of copolymers and cross-linked miscellas for diagnostics applications .

- Methods : The compound is used to prepare copolymers and cross-linked miscellas, which can be used in various diagnostic procedures .

- Results : The use of this compound in diagnostics can enhance the sensitivity and specificity of various diagnostic tests .

Preparation of Temperature-Sensitive Microgels

- Field : Polymer Science

- Application Summary : This compound is used in the preparation of temperature-sensitive microgels based on poly(N-isopropylacrylamide) .

- Methods : Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride was carried out to prepare microgels . The morphology and hydrodynamic diameter of the microgels were characterized by atomic force microscopy and photon correlation spectroscopy .

- Results : Stable microgels in the range from 160 to 950 nm in diameter with narrow size distributions were produced using reaction media with controlled salinity . These microgels have been used in drug delivery, biosensors, tissue regeneration, and chemical separations .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-3-fluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12;/h1,3-4,7H,2,5-6,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGXLXPGIMDELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)